3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
This compound is a benzodiazepine derivative featuring a 1,4-benzodiazepine-2,5-dione core modified with a 3-oxopropyl linker and a 4-(2-methoxyphenyl)piperazine substituent.
Properties
IUPAC Name |
3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-20-9-5-4-8-19(20)26-12-14-27(15-13-26)21(28)11-10-18-23(30)24-17-7-3-2-6-16(17)22(29)25-18/h2-9,18H,10-15H2,1H3,(H,24,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUVJPEIPLGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment.
Mode of Action
The compound acts as an α-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure. It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters. This is a mechanism of action shared with drugs of abuse such as amphetamines.
Biochemical Pathways
The compound affects the catecholamine pathway . It inhibits the reuptake and induces the release of the monoamine neurotransmitters. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neuron activation.
Pharmacokinetics
The compound is metabolized in the liver and excreted through the kidneys. The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied, and promising lead compounds have been identified.
Result of Action
The compound’s action results in the lowering of peripheral blood pressure without affecting the heart rate or intracranial blood pressure. This unique mechanism makes it prevent reflex tachycardia in patients.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability. Furthermore, the compound’s action can be modulated by the presence of other drugs or substances in the body.
Biochemical Analysis
Biochemical Properties
The compound 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione interacts with various enzymes and proteins. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. This mechanism of action is shared with drugs of abuse such as amphetamines.
Cellular Effects
It is known that similar compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, urapidil, a structurally related compound, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to have affinity for alpha1-adrenergic receptors, with most novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Related compounds have been shown to have dose-dependent effects in animal models.
Metabolic Pathways
Related compounds like urapidil are metabolized in the liver.
Biological Activity
The compound 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a derivative of benzodiazepines and piperazines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.4 g/mol. The structure features a piperazine moiety attached to a benzodiazepine core, which is significant for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key] |
The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). It is believed to modulate the activity of serotonin receptors , particularly the 5-HT receptor family, which plays a crucial role in mood regulation and anxiety responses.
Additionally, the compound may exhibit affinity for GABA_A receptors , enhancing inhibitory neurotransmission and contributing to anxiolytic effects. The structural similarity to existing benzodiazepines suggests that it could function as a positive allosteric modulator at these sites.
Anxiolytic Effects
Research indicates that compounds similar to This compound demonstrate significant anxiolytic properties. In preclinical studies, these compounds have been shown to reduce anxiety-like behaviors in animal models through their action on GABAergic systems .
Antidepressant Potential
Given its interaction with serotonin receptors, there is potential for this compound to exhibit antidepressant effects. Studies have shown that modulation of serotonin pathways can alleviate symptoms of depression. Further research is needed to establish its efficacy in clinical settings .
Neuroprotective Properties
Emerging evidence suggests that derivatives of benzodiazepines may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal tissues. This could make them candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anxiolytic Activity : A study demonstrated that a similar benzodiazepine derivative significantly reduced anxiety levels in rodent models when administered at therapeutic doses. The results indicated a dose-dependent response correlated with receptor binding assays showing high affinity for GABA_A receptors .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of related compounds in patients with generalized anxiety disorder (GAD). Preliminary results suggest favorable outcomes with manageable side effects .
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three reactive domains:
-
1,4-Benzodiazepine-2,5-dione core : Features two amide bonds and a fused benzene ring.
-
3-Oxopropyl chain : A ketone group at position 3.
-
4-(2-Methoxyphenyl)piperazine : A secondary amine-rich heterocycle with a methoxy-substituted aryl group.
| Functional Group | Potential Reactions |
|---|---|
| Benzodiazepine dione | Hydrolysis (acid/base), ring-opening, nucleophilic substitution at carbonyl carbons |
| Ketone (3-oxopropyl) | Reduction to alcohol, nucleophilic addition (e.g., Grignard), condensation reactions |
| Piperazine | Alkylation, acylation, salt formation with acids, oxidation |
| Methoxyphenyl | Electrophilic aromatic substitution (e.g., nitration, halogenation) |
Key Reaction Pathways
a. Hydrolysis of the Benzodiazepine Dione Core
Under acidic or basic conditions, the amide bonds in the benzodiazepine dione may hydrolyze:
-
Acidic hydrolysis : Produces a dicarboxylic acid derivative and ammonia.
-
Basic hydrolysis : Generates carboxylate salts and amines.
Example: Similar 1,4-benzodiazepine-2,5-dione derivatives undergo hydrolysis to linear diamines under strong alkaline conditions .
b. Reduction of the 3-Oxopropyl Group
The ketone can be reduced to a secondary alcohol using agents like NaBH4 or LiAlH4:
This modification could alter pharmacokinetic properties, as seen in structure-activity relationship (SAR) studies of related anticancer agents .
c. Piperazine Modifications
-
Alkylation : Reaction with alkyl halides forms quaternary ammonium salts, enhancing water solubility.
-
Acylation : Treatment with acyl chlorides yields amides, potentially altering receptor binding .
d. Electrophilic Aromatic Substitution
The 2-methoxyphenyl group may undergo nitration or sulfonation at the para position relative to the methoxy group:
Steric hindrance from the piperazine chain may limit reactivity .
Synthetic and Stability Considerations
-
Synthesis : Likely involves coupling the piperazine-propionyl fragment to the benzodiazepine core via amide bond formation, as seen in structurally related compounds .
-
Stability : The dione core is susceptible to photodegradation, while the methoxyphenyl group offers oxidative stability under physiological conditions .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Key Observations:
Core Structure Influence: The target compound’s benzodiazepine-2,5-dione core is distinct from the diazaspiro[4.5]decane-2,4-dione (Compounds 13, 14) and 1,2,4-triazol-3-one (Compound 250255-72-2) cores. Benzodiazepine derivatives are traditionally associated with GABAergic activity, but arylpiperazine modifications shift their selectivity toward monoaminergic receptors .
Piperazine Substituent Effects :
- The 2-methoxyphenyl group on the target compound’s piperazine ring may enhance 5-HT1A receptor binding compared to 4-methoxyphenyl (Compound 250255-72-2 ), as ortho-substituted arylpiperazines often exhibit higher serotoninergic activity .
- 3-Chlorophenyl (Compound 14 ) improves dopamine D2 receptor selectivity, suggesting that halogenation fine-tunes receptor subtype specificity .
Linker Modifications :
- The 3-oxopropyl linker in the target compound contrasts with the propyl linker in Compounds 13 and 14 . Ketone-containing linkers may influence metabolic stability and blood-brain barrier penetration .
Research Findings and Implications
- Receptor Selectivity : The target compound’s 2-methoxyphenylpiperazine group likely confers higher 5-HT1A affinity than 4-methoxyphenyl analogs (e.g., 250255-72-2 ), aligning with structure-activity relationship (SAR) trends in arylpiperazine derivatives .
- Synthetic Feasibility : Compounds like 4g and 4h illustrate the versatility of benzodiazepine scaffolds in accommodating bulky substituents (e.g., coumarin), though synthetic routes for the target compound may require specialized coupling reagents .
- Pharmacokinetics : The molecular weight of 250255-72-2 (421.49 g/mol) exceeds typical CNS drug thresholds (~500 g/mol), whereas the target compound’s smaller size (estimated <450 g/mol) may improve brain bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the piperazine moiety to the benzodiazepine backbone. For example, refluxing with piperidine and triethylamine under inert conditions can facilitate amide bond formation . Purification via flash chromatography (using ethyl acetate/hexane gradients) is critical to isolate the target compound . Optimization includes adjusting solvent polarity and temperature to minimize byproducts like unreacted intermediates.
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the piperazine and benzodiazepine ring connectivity. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the compound interact with benzodiazepine receptors, and what in vitro assays are suitable for initial screening?
- Methodological Answer : Radioligand displacement assays (e.g., using [³H]flumazenil) quantify affinity for GABAA receptor subtypes. Competitive binding studies in rat brain homogenates can reveal selectivity profiles . Cell-based assays (e.g., fluorometric imaging plate reader [FLIPR] for calcium flux) assess functional modulation of receptor activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities across different receptor subtypes?
- Methodological Answer : Discrepancies may arise from receptor isoform variability or assay conditions. Standardize protocols using recombinant cell lines expressing specific GABAA subunits (e.g., α1β2γ2 vs. α5β3γ2). Parallel experiments with positive controls (e.g., diazepam) and statistical meta-analysis of dose-response curves improve reproducibility .
Q. What in vivo models are appropriate for evaluating the compound's neuropharmacological effects, considering factors like blood-brain barrier (BBB) penetration?
- Methodological Answer : Rodent models (e.g., PTZ-induced seizures or elevated plus maze for anxiolysis) are standard. Pre-dose pharmacokinetic studies (plasma/brain tissue LC-MS) assess BBB penetration. Chronic alcohol exposure models (e.g., ethanol vapor chambers) can evaluate receptor adaptation, as seen in benzodiazepine-alcohol interaction studies .
Q. How can computational methods predict the compound's metabolic stability, and what experimental validations are required?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to identify metabolic hotspots (e.g., piperazine N-demethylation). Validate with liver microsome assays (human/rat) and HPLC-MS/MS to track metabolite formation. Compare with structural analogs (e.g., 8-phenyl-1,3-diazaspiro derivatives) to refine predictive models .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s efficacy in anxiety vs. sedation be addressed?
- Methodological Answer : Dose-dependent effects are common in benzodiazepines. Conduct separate behavioral assays:
- Anxiolysis : Light-dark box test (low doses).
- Sedation : Rotarod performance (high doses).
Use receptor knockout mice (e.g., α2-GABAA deficient) to isolate subtype-specific contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
